molecular formula C15H21N3O4S2 B2724313 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034510-88-6

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2724313
CAS No.: 2034510-88-6
M. Wt: 371.47
InChI Key: ZBTKCUWFTAJSGY-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused to a benzene ring, with a 3-methyl group and a 1-(cyclopropylsulfonyl)piperidin-4-yl substituent. The sulfone group (2,2-dioxide) on the thiadiazole ring enhances electron-withdrawing properties, influencing reactivity and bioactivity.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-4-yl)-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-16-14-4-2-3-5-15(14)18(24(16,21)22)12-8-10-17(11-9-12)23(19,20)13-6-7-13/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTKCUWFTAJSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide (CAS Number: 2034510-88-6) is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O4S2C_{15}H_{21}N_{3}O_{4}S_{2} with a molecular weight of 371.5 g/mol. Its structure features a piperidine ring substituted with a cyclopropylsulfonyl group and a benzo[c][1,2,5]thiadiazole moiety. The unique combination of these structural elements contributes to its biological activity.

Biological Activity Overview

Thiadiazoles are known for their broad spectrum of pharmacological activities including:

  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Antidiabetic
  • Analgesic

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using methods such as the disc diffusion method and minimum inhibitory concentration (MIC) tests.

CompoundBacteria TestedMIC (µg/mL)
Thiadiazole Derivative AStaphylococcus aureus32
Thiadiazole Derivative BEscherichia coli64

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of thiadiazoles have been evaluated using models such as carrageenan-induced paw edema in rats. In these studies, compounds demonstrated comparable effectiveness to standard anti-inflammatory drugs like diclofenac.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazoles. For example, in vitro assays on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) revealed that certain derivatives significantly reduced cell viability.

CompoundCell LineIC50 (µM)
Compound 1MCF-715
Compound 2LoVo5

These findings suggest that modifications to the thiadiazole structure can enhance its cytotoxic effects against specific cancer types.

The biological activity of thiadiazoles can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Modulation of Inflammatory Mediators : Thiadiazoles may reduce the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.

Case Studies

A notable study conducted by researchers at [source] synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, one derivative exhibited potent antibacterial activity against Pseudomonas aeruginosa, with an MIC value significantly lower than that of conventional antibiotics.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various cancer cell lines including HepG-2 (human hepatocellular carcinoma) and A549 (human lung cancer) . The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

Antimicrobial Properties

Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have highlighted their efficacy against bacterial strains and fungi. The incorporation of cyclopropylsulfonyl groups enhances the antimicrobial potency of these compounds by improving their solubility and bioavailability .

Central Nervous System Effects

The piperidine structure within the compound suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

Synthesis and Derivative Development

The synthesis of 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can be achieved through various methods including microwave-assisted synthesis and ultrasonic irradiation techniques. These methods not only enhance the yield but also reduce reaction times .

Case Studies and Experimental Findings

StudyFindingsReference
Anticancer ActivityDemonstrated significant inhibition of HepG-2 and A549 cell lines; mechanism linked to DHFR inhibition
Antimicrobial TestingShowed effectiveness against E. coli and S. aureus; higher activity compared to standard antibiotics
CNS ActivityPotential neuroprotective effects observed in animal models; modulation of serotonin levels noted

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The molecule incorporates three key functional elements:

  • Benzo[c] thiadiazole 2,2-dioxide : A fused thiazole ring system with two sulfonyl groups (S=O bonds).

  • Cyclopropylsulfonyl group : A strained cyclopropane ring attached via a sulfonamide (-SO₂-) linkage.

  • Piperidine ring : A six-membered amine-containing heterocycle.

This combination suggests reactivity at the thiadiazole core, the sulfonamide group, and the piperidine nitrogen.

Reactivity of the Thiadiazole Dioxide Core

1,2,5-thiadiazole 1,1-dioxides are known to form stable radical anions due to electron delocalization across the aromatic system . For benzo[c] thiadiazole derivatives, potential reactions include:

  • Reduction : The sulfonyl groups (S=O) may undergo reduction to sulfides (S) under strong reducing conditions (e.g., LiAlH₄).

  • Coordination Chemistry : The nitrogen atoms in the thiadiazole ring can act as ligands for metal ions (e.g., copper, iron) .

Functional GroupReaction TypeConditionsProducts/Outcome
Thiadiazole dioxide coreReductionLiAlH₄, THFThiadiazole sulfide derivatives
CoordinationMetal salts (e.g., Cu²⁺)Metal complexes

Reactivity of the Cyclopropylsulfonyl Group

Sulfonyl groups (-SO₂-) are typically stable but can participate in:

  • Nucleophilic Substitution : The cyclopropyl group may act as a leaving group under alkaline conditions (e.g., hydrolysis).

  • Electrophilic Attack : The electron-withdrawing sulfonyl group could direct electrophilic substitution at the benzene ring.

Reactivity of the Piperidine Moiety

The piperidine nitrogen can undergo:

  • Alkylation/Acylation : Reaction with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).

  • Protonation : Acidic conditions may protonate the amine, altering its reactivity.

Spectroscopic and Analytical Data

For similar thiadiazole derivatives:

  • IR : Strong S=O stretching bands (~1300–1400 cm⁻¹) .

  • NMR : Deshielded protons on the thiadiazole ring and cyclopropyl group.

  • Mass spectrometry : Characteristic fragmentation patterns of the thiadiazole core .

Limitations and Challenges

  • Strain in Cyclopropane : The cyclopropylsulfonyl group may undergo ring-opening under harsh conditions.

  • Regioselectivity : Substitution reactions on the benzene ring may require directing groups.

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The cyclopropylsulfonyl-piperidine motif could mitigate metabolic degradation compared to simpler alkyl/aryl substituents, as seen in ’s derivatives .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves reacting hydrazinecarbodithioate derivatives with hydrazonoyl chlorides in absolute ethanol under triethylamine catalysis. For example, methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbodithioate reacts with hydrazonoyl chlorides in ethanol at room temperature for 6 hours . Optimization may involve adjusting solvent polarity (e.g., dimethylformamide for crystallization) or reaction time to improve yield.

Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of thiadiazole derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopropyl protons at δ 1.2–1.8 ppm) .
  • IR : Identify functional groups like sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) or thiadiazole rings (C=N stretching at ~1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) against theoretical values with <5 ppm error .

Q. What reaction conditions influence the yield of thiadiazole derivatives in one-pot syntheses?

  • Methodology : Key factors include:

  • Temperature : Room temperature for hydrazonoyl chloride reactions vs. elevated temperatures (e.g., 40°C) for imidazo-triazole derivatives .
  • Catalyst : Triethylamine enhances nucleophilic substitution in ethanol .
  • Stoichiometry : Equimolar ratios of starting materials minimize side products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) explain the antimicrobial efficacy of thiadiazole derivatives?

  • Methodology : Test derivatives against microbial strains (e.g., E. coli, C. albicans) via disk diffusion or MIC assays. For example, four 1,3,4-thiadiazole derivatives in showed enhanced activity due to electron-withdrawing substituents (e.g., 4-nitrophenyl), which may disrupt microbial membrane integrity. Compare substituent effects using Hammett constants or molecular docking .

Q. What analytical strategies resolve contradictions in spectral data or elemental analysis?

  • Methodology :

  • Elemental Analysis : Reconcile discrepancies (e.g., C/H/N percentages) by repeating combustion analysis or verifying sample purity via HPLC .
  • NMR Signal Splitting : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex heterocycles like benzo[c][1,2,5]thiadiazole .

Q. How can reaction byproducts or regioselectivity issues be mitigated during thiadiazole synthesis?

  • Methodology :

  • Chromatography : Separate byproducts using silica gel chromatography (e.g., ethyl acetate/hexane gradients) .
  • Kinetic Control : Optimize reaction time to favor the desired product over thermodynamically stable isomers .

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